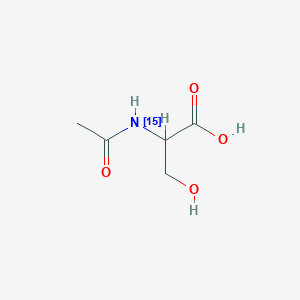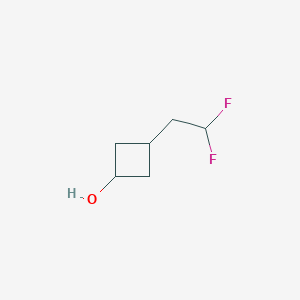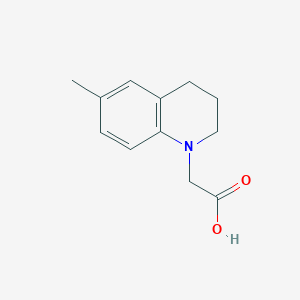
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Various substitution reactions can occur on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6-Methylquinoline: A methylated derivative with similar chemical properties.
Quinoline-2-carboxylic acid: Another derivative with a carboxylic acid moiety.
Uniqueness
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid is unique due to the presence of both the quinoline ring and the acetic acid moiety, which could confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11-10(7-9)3-2-6-13(11)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
OWZDWSYWSFJBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
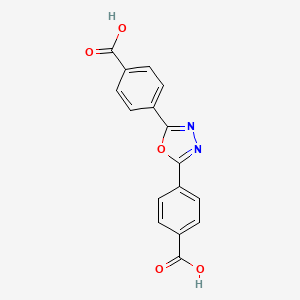
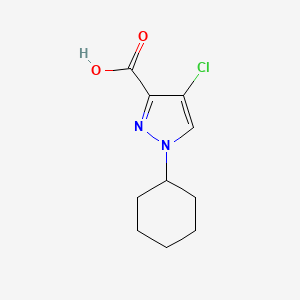
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)

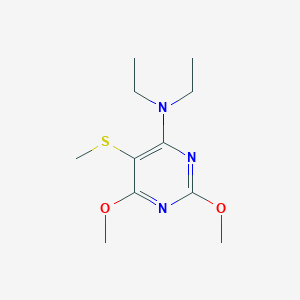
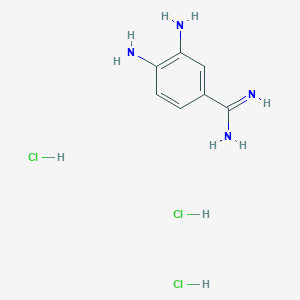
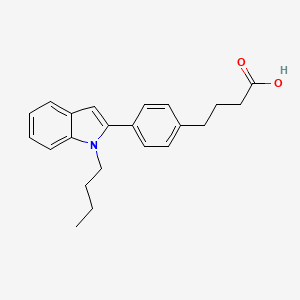


![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
